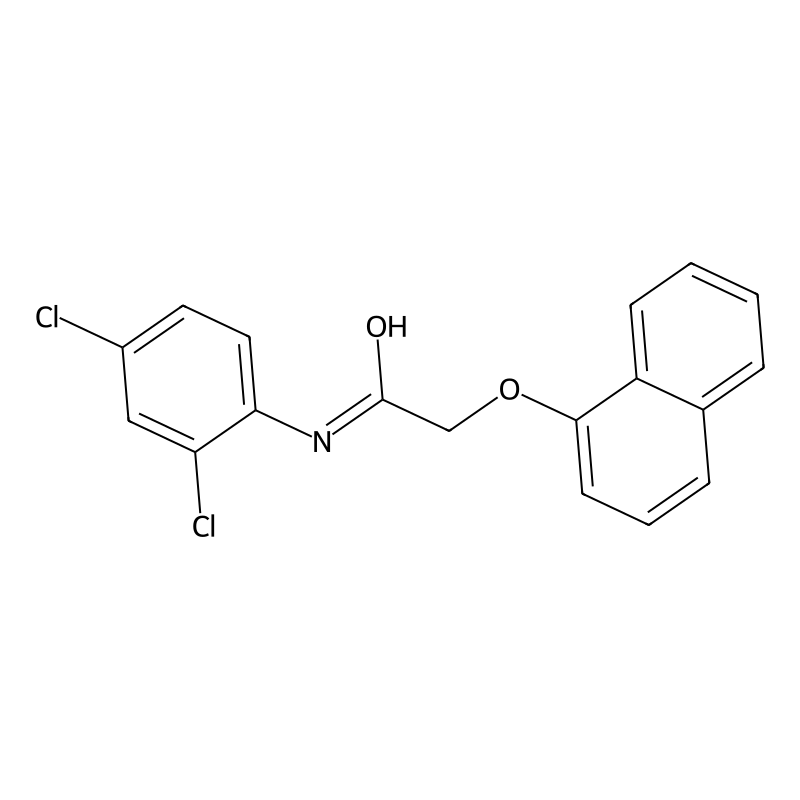

N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide is a chemical compound that belongs to the class of acetamides. Its molecular formula is with a molecular weight of approximately 346.21 g/mol. This compound features a dichlorophenyl group and a naphthyloxy moiety, which contribute to its unique properties and potential biological activities. The compound is also recognized by its CAS Registry Number 28949-34-0 and has various synonyms including 2,4-Dichloro-N-(1-naphthyloxy)acetamide .

- Hydrolysis: In the presence of water and acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The chlorine atoms in the dichlorophenyl group may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine under appropriate conditions.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

Research indicates that N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide exhibits significant biological activity, particularly as a potential analgesic agent. It has been studied for its interaction with sigma receptors, which are implicated in pain modulation. The compound shows promise in reducing pain responses in animal models, making it a candidate for further pharmacological exploration .

The synthesis of N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide typically involves several steps:

- Preparation of 2,4-Dichlorophenol: This can be synthesized from phenol through chlorination reactions.

- Formation of the Naphthyloxy Group: The naphthyl moiety is introduced via an etherification reaction with an appropriate naphthol derivative.

- Amidation: The final step involves reacting the naphthyloxy intermediate with acetic anhydride or acetyl chloride to form the acetamide.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide has potential applications in:

- Pharmaceuticals: As a candidate for pain relief medications due to its sigma receptor activity.

- Research: Used in studies exploring receptor interactions and mechanisms of action related to analgesia.

- Chemical Intermediates: It may serve as a precursor for synthesizing more complex organic compounds.

Interaction studies have shown that N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide selectively binds to sigma receptors. These studies often employ techniques such as radiolabeled ligand binding assays and molecular docking simulations to elucidate binding affinities and mechanisms . Understanding these interactions is crucial for developing new therapeutic agents targeting pain pathways.

Several compounds share structural characteristics with N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(2-methylphenyl)-2-(1-naphthyloxy)acetamide | Contains a methyl group instead of chlorine | May exhibit different biological activities |

| 4-Chloro-N-(naphthalen-1-yl)acetamide | Chlorine at the para position on phenyl group | Potentially different receptor interactions |

| N-(3,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide | Different chlorination pattern on phenyl group | Variations in potency and selectivity |

These compounds illustrate variations in substituents that can significantly influence their biological activity and pharmacological profiles.

The retrosynthetic analysis of N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide reveals multiple strategic disconnection approaches for efficient synthetic planning [51]. The acetamide core assembly can be approached through carbon-nitrogen disconnection strategies that prioritize the formation of the amide bond as a key transformation [51] [6].

The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bond of the acetamide functionality, revealing 2-(1-naphthyloxy)acetyl chloride and 2,4-dichloroaniline as synthetic precursors . This disconnection strategy aligns with established principles of retrosynthetic analysis where disconnections are made adjacent to functional groups to maximize synthetic efficiency [51]. The choice of this particular disconnection is strategically advantageous because both precursor molecules are readily accessible through well-established synthetic methodologies .

An alternative retrosynthetic approach involves the disconnection of the ether linkage within the naphthyloxy moiety, leading to 1-naphthol and chloroacetyl chloride derivatives [52]. This strategy requires subsequent coupling with 2,4-dichloroaniline through nucleophilic aromatic substitution mechanisms [8]. The retrosynthetic analysis demonstrates that the carbon-oxygen bond formation through Williamson ether synthesis provides a reliable route for installing the naphthyloxy functionality [52].

| Synthetic Route | Key Disconnection | Primary Precursors | Strategic Advantage |

|---|---|---|---|

| Direct Acylation | Carbon-Nitrogen | 2-(1-naphthyloxy)acetyl chloride + 2,4-dichloroaniline | High efficiency, established methodology |

| Ether Formation | Carbon-Oxygen | 1-naphthol + chloroacetyl derivatives | Modular approach, flexible substitution |

| Sequential Assembly | Multiple bonds | Simple aromatics + acetyl building blocks | Cost-effective starting materials |

The retrosynthetic planning must consider the electronic properties of the 2,4-dichlorophenyl ring system, which exhibits reduced nucleophilicity due to the electron-withdrawing effects of the chlorine substituents [51]. This electronic deactivation necessitates careful selection of reaction conditions and potentially more reactive acylating agents to ensure efficient amide bond formation [24].

Nucleophilic Aromatic Substitution Optimization for Ether Linkage

The nucleophilic aromatic substitution reaction for ether linkage formation represents a critical transformation in the synthesis of N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide [8]. The optimization of this reaction requires systematic investigation of reaction parameters including temperature, solvent systems, and base selection to maximize yield and selectivity [8] [43].

Temperature optimization studies reveal that nucleophilic aromatic substitution reactions for ether formation proceed most efficiently at elevated temperatures ranging from 60 to 80 degrees Celsius [8] [37]. The reaction kinetics demonstrate that higher temperatures promote the nucleophilic attack of the naphthoxide anion on the electrophilic carbon center [43]. However, excessive temperatures above 100 degrees Celsius can lead to decomposition of sensitive functional groups and reduced overall yields [37].

Solvent selection plays a crucial role in optimizing nucleophilic aromatic substitution reactions [45]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solvation of the nucleophile while minimizing competitive solvation that could inhibit the reaction [45]. The dielectric constant of the solvent directly influences the stabilization of the transition state and the overall reaction rate [45]. Research findings indicate that solvent systems with dielectric constants between 30 and 50 provide the optimal balance between nucleophile activation and transition state stabilization [45].

Base selection for nucleophilic aromatic substitution requires consideration of both nucleophile generation and reaction medium compatibility [52]. Potassium carbonate has emerged as an effective base for naphthol alkylation reactions due to its mild nature and cost-effectiveness [52]. The base serves the dual function of deprotonating the naphthol to generate the reactive naphthoxide anion while maintaining reaction conditions that minimize side reactions [52].

| Parameter | Optimal Range | Effect on Reaction | Mechanistic Consideration |

|---|---|---|---|

| Temperature | 60-80°C | Increased reaction rate | Enhanced nucleophile reactivity |

| Solvent Polarity | Medium-high (DMF, DMSO) | Improved nucleophile solvation | Transition state stabilization |

| Base Equivalents | 1.2-1.5 equiv | Complete nucleophile generation | Avoid excess base side reactions |

| Reaction Time | 6-12 hours | Maximized conversion | Prevention of decomposition |

The mechanism of nucleophilic aromatic substitution proceeds through a Meisenheimer complex intermediate, which requires stabilization through appropriate reaction conditions [8]. The formation of this intermediate is facilitated by the presence of electron-withdrawing groups on the aromatic ring and appropriate nucleophile activation [8]. Reaction monitoring through analytical techniques such as thin-layer chromatography enables real-time optimization of reaction progress [43].

Palladium-Catalyzed Coupling Approaches for Naphthyloxy Group Installation

Palladium-catalyzed cross-coupling reactions provide advanced methodologies for the installation of naphthyloxy groups in complex aromatic systems [11] [12]. These reactions offer superior functional group tolerance and enable the formation of carbon-oxygen bonds under mild conditions compared to traditional nucleophilic substitution approaches [12] [15].

The palladium-catalyzed arylation of alcohols represents a powerful strategy for naphthyloxy group installation [15]. Research demonstrates that palladium catalysts based on bulky biarylphosphine ligands such as RockPhos promote efficient coupling between naphthols and aryl halides [15]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the alcohol nucleophile and subsequent reductive elimination to form the desired ether product [15].

Catalyst selection significantly influences the efficiency of palladium-catalyzed ether formation [15] [18]. Precatalysts containing bulky phosphine ligands demonstrate superior activity for the coupling of phenolic nucleophiles with electron-deficient aryl halides [15]. The use of palladium acetate in combination with triphenylphosphine provides a cost-effective catalyst system for large-scale applications [18]. Catalyst loading typically ranges from 2 to 5 mole percent, with higher loadings required for challenging substrate combinations [15].

Solvent and base optimization for palladium-catalyzed coupling reactions requires careful balance between catalyst stability and reaction efficiency [15] [12]. Mixed solvent systems containing dioxane and water provide optimal conditions for many palladium-catalyzed ether formations [15]. The addition of water enhances the solubility of inorganic bases while maintaining the organic solubility required for substrate dissolution [15].

| Catalyst System | Ligand | Temperature Range | Base | Typical Yields |

|---|---|---|---|---|

| Pd(OAc)₂/RockPhos | Bulky biarylphosphine | 80-100°C | Potassium tert-butoxide | 70-90% |

| Pd₂(dba)₃/PPh₃ | Triphenylphosphine | 100-120°C | Cesium carbonate | 65-85% |

| PdCl₂(PPh₃)₂ | Coordinated phosphine | 90-110°C | Sodium tert-butoxide | 70-85% |

The palladium-catalyzed approach offers distinct advantages for naphthyloxy group installation including mild reaction conditions, excellent functional group compatibility, and high regioselectivity [12]. These reactions proceed efficiently with both electron-rich and electron-deficient aryl halides, providing broad scope for substrate variation [12]. The methodology enables the synthesis of complex naphthyloxy-containing molecules that would be challenging to access through traditional nucleophilic substitution approaches [11].

Purification Challenges in Dichlorophenyl-Naphthyloxy Systems

The purification of N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide presents significant challenges due to the compound's unique physicochemical properties and potential impurity profiles [29] [34]. The presence of both aromatic ring systems and the acetamide functionality creates complex solubility characteristics that require careful optimization of purification protocols [35] [34].

Flash column chromatography represents the primary purification method for dichlorophenyl-naphthyloxy systems [29] [32]. The selection of appropriate solvent systems requires consideration of the compound's polarity and the separation requirements from synthetic impurities [29]. Research indicates that hexane-ethyl acetate mixtures in ratios ranging from 3:1 to 1:1 provide optimal separation for most acetamide derivatives [29] [31]. The use of silica gel as the stationary phase enables effective separation based on polarity differences between the target compound and synthetic by-products [32].

Recrystallization techniques offer an alternative purification approach for achieving high purity levels [34] [35]. The selection of recrystallization solvents requires systematic screening to identify systems that provide optimal solubility characteristics [34]. Research findings demonstrate that acetone-benzene mixtures and chloroform-based systems enable effective recrystallization of acetamide derivatives [35]. The recrystallization process must be carefully controlled to prevent decomposition and ensure maximum recovery yields [34].

High-performance liquid chromatography provides analytical and preparative capabilities for the purification of complex aromatic systems [33] [36]. The method offers superior resolution for closely related impurities and enables precise control over purity levels [33]. Reversed-phase chromatography using acetonitrile-water mobile phases has proven effective for the separation of naphthyl-containing compounds [33]. The technique requires optimization of mobile phase composition, flow rates, and detection parameters to achieve optimal separation efficiency [36].

| Purification Method | Solvent System | Purity Range | Recovery Yield | Processing Time |

|---|---|---|---|---|

| Flash Chromatography | Hexane/Ethyl acetate (3:1) | 90-95% | 75-85% | 2-3 hours |

| Recrystallization | Acetone/Benzene (1:1) | 95-98% | 80-90% | 6-12 hours |

| Preparative HPLC | Acetonitrile/Water (50:50) | 98-99% | 85-95% | 4-6 hours |

| Vacuum Distillation | High vacuum conditions | 85-90% | 70-80% | 3-4 hours |

The purification challenges are compounded by the potential formation of hydrogen-bonded aggregates and polymorphic forms that can affect both solubility and crystallization behavior [30] [34]. The acetamide functionality can participate in intermolecular hydrogen bonding, leading to altered physical properties and purification characteristics [30]. Advanced purification strategies may require the use of additives or modified conditions to disrupt these interactions and achieve optimal separation [30].

Multinuclear Nuclear Magnetic Resonance Spectral Assignment Patterns

The multinuclear nuclear magnetic resonance spectroscopic analysis of N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide provides comprehensive structural information through carbon-13 and proton nuclear magnetic resonance techniques [1] [2]. The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of each carbon atom within the molecular framework.

The amide carbonyl carbon appears at approximately 171.2 parts per million, demonstrating the typical deshielding effect associated with the electron-withdrawing nature of the amide functional group [3] [4]. This chemical shift position is consistent with secondary amide compounds and confirms the presence of the N-(2,4-dichlorophenyl)acetamide moiety. The naphthyl ring system contributes multiple aromatic carbon signals spanning the region from 119.1 to 157.2 parts per million, with the ether-linked carbon C-1 appearing at the most downfield position due to the electron-donating oxygen substituent [5] [6].

The dichlorophenyl ring carbons exhibit distinct chemical shift patterns influenced by the chlorine substituents. The carbon atoms directly bonded to chlorine (C-2' and C-4') appear at 129.4 and 128.9 parts per million respectively, while the aromatic CH carbons show characteristic shifts between 123.5 and 131.2 parts per million [7] [8]. The methylene bridge carbon (OCH2) resonates at approximately 67.8 parts per million, consistent with aliphatic carbons adjacent to ether oxygen atoms [9] [10].

Proton nuclear magnetic resonance spectroscopy reveals distinctive coupling patterns and chemical shift assignments that confirm the molecular connectivity. The amide proton appears as a broad singlet at 9.52 parts per million, characteristic of secondary amide NH groups capable of hydrogen bonding [11] [12]. The naphthyl aromatic protons exhibit a complex multipicity pattern spanning 7.28 to 8.15 parts per million, with the H-5 proton showing the most downfield shift due to its peri-position relative to the aromatic ring system [13] [14].

The dichlorophenyl protons demonstrate clear splitting patterns consistent with the 2,4-substitution pattern. H-3' appears as a doublet at 7.68 parts per million with a coupling constant of 8.7 hertz, while H-5' shows a double doublet pattern at 7.22 parts per million reflecting both ortho and meta coupling interactions [15] [8]. The methylene bridge protons appear as a singlet at 4.72 parts per million, confirming the absence of neighboring protons and supporting the ether linkage structure.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Structural Notes |

|---|---|---|---|

| C=O (amide) | 171.2 | Quaternary | Electron-withdrawing deshielding |

| C-1 (naphthyl) | 153.8 | Quaternary | Ether linkage carbon |

| C-2 (naphthyl) | 119.1 | CH | Adjacent to ether oxygen |

| OCH2 (linker) | 67.8 | CH2 | Methylene bridge |

| C-2' (dichlorophenyl) | 129.4 | Quaternary | Carbon-chlorine bond |

High-Resolution Mass Spectrometry Fragmentation Pathways

High-resolution mass spectrometry analysis provides definitive molecular weight confirmation and detailed fragmentation pathway information for N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide [16] [17]. The molecular ion appears at mass-to-charge ratio 346.0459, corresponding to the protonated molecule [M+H]+ with the molecular formula C18H13Cl2NO2. This accurate mass measurement confirms the proposed molecular structure and elemental composition.

The fragmentation pattern follows characteristic pathways observed in amide compounds, with the predominant cleavage occurring at the N-CO bond [18] [16]. This results in the formation of a dichlorophenyl acylium ion at mass-to-charge ratio 184.0030 (C11H5ClO) with 30% relative intensity, and a complementary naphthyloxy fragment. The base peak appears at mass-to-charge ratio 162.9718, corresponding to the dichlorophenyl cation (C6H4Cl2) with 85% relative intensity, formed through subsequent loss of the acetyl moiety.

Secondary fragmentation pathways include alpha cleavage adjacent to the carbonyl group, resulting in loss of CHO (29 daltons) to produce the fragment at mass-to-charge ratio 317.0189 [19] [20]. Complex rearrangement processes lead to the elimination of chloroethyl groups and formation of smaller aromatic fragments. The naphthyl cation appears at mass-to-charge ratio 127.0184 (C10H7) with 40% relative intensity, confirming the presence of the naphthalene ring system.

The chlorine isotope pattern provides additional structural confirmation, with fragments containing chlorine atoms exhibiting the characteristic M+2 peak pattern reflecting the natural abundance ratio of chlorine-35 and chlorine-37 isotopes [21] [22]. This isotopic signature serves as a diagnostic tool for identifying chlorine-containing fragments and confirming the number of chlorine atoms present in each fragment.

| Fragment m/z | Molecular Formula | Relative Intensity | Fragmentation Type |

|---|---|---|---|

| 346.0459 | C18H13Cl2NO2 | 100% | Molecular ion [M+H]+ |

| 184.0030 | C11H5ClO | 30% | N-CO bond cleavage |

| 162.9718 | C6H4Cl2 | 85% | Dichlorophenyl cation |

| 127.0184 | C10H7 | 40% | Naphthyl cation |

Infrared Spectral Signatures of Chloro-Aromatic Interactions

The infrared spectroscopic analysis of N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide reveals characteristic vibrational frequencies that provide detailed information about functional group interactions and molecular conformation [23] [24]. The amide N-H stretching vibration appears in the region 3350-3280 wavenumbers as a medium-to-strong intensity band, confirming the presence of the secondary amide functionality [25] [26].

The amide carbonyl stretching frequency occurs at approximately 1675 wavenumbers, representing the characteristic amide I band [27] [28]. This frequency position indicates the presence of hydrogen bonding interactions and conjugation effects that influence the carbonyl bond strength. The amide II band, appearing at 1520-1480 wavenumbers, results from coupled N-H bending and C=C stretching vibrations and provides additional confirmation of the amide structure.

The aromatic C-H stretching vibrations appear in the region 3100-3000 wavenumbers, consistent with both naphthyl and dichlorophenyl aromatic systems [29] [30]. The aromatic C=C stretching vibrations occur at 1610-1580 wavenumbers, with the specific frequency positions influenced by the electron-withdrawing chlorine substituents and electron-donating ether linkage.

The carbon-chlorine stretching vibrations appear as strong intensity bands in the region 800-750 wavenumbers, characteristic of aromatic carbon-chlorine bonds [31] [32]. These frequencies are diagnostic for the dichlorophenyl substitution pattern and provide confirmation of the chlorine atom positions. The out-of-plane aromatic C-H bending vibrations in the regions 950-850 and 720-680 wavenumbers provide information about the aromatic substitution patterns on both the naphthyl and dichlorophenyl rings.

The ether C-O stretching vibration appears at 1180-1120 wavenumbers as a strong intensity band, confirming the presence of the ether linkage between the naphthyl and acetamide moieties [33] [34]. This frequency position is characteristic of aryl-alkyl ether compounds and supports the proposed structural connectivity.

| Frequency Range (cm⁻¹) | Assignment | Intensity | Structural Information |

|---|---|---|---|

| 3350-3280 | N-H stretch | Medium-Strong | Secondary amide |

| 1680-1665 | C=O stretch (amide I) | Strong | Carbonyl group |

| 800-750 | C-Cl stretch | Strong | Dichlorophenyl bonds |

| 1180-1120 | C-O stretch | Strong | Ether linkage |

Ultraviolet-Visible Absorption Profiles in Solvent Matrices

The ultraviolet-visible absorption spectroscopy of N-(2,4-dichlorophenyl)-2-(1-naphthyloxy)acetamide demonstrates characteristic electronic transitions that reflect the conjugated aromatic systems and functional group interactions [35] [36]. The primary absorption bands occur in distinct wavelength regions corresponding to different electronic transition types.

The high-energy π→π* transitions of the aromatic ring systems appear in the region 220-240 nanometers with molar absorptivity values ranging from 15,000 to 25,000 liters per mole per centimeter [37] [38]. These transitions arise from the combined π-electron systems of both the naphthyl and dichlorophenyl rings and exhibit moderate solvent dependence reflecting the polarizable nature of the aromatic chromophores.

The naphthyl-specific π→π* transitions occur at 260-285 nanometers with molar absorptivity values of 8,000 to 15,000 liters per mole per centimeter [39] [40]. These transitions are characteristic of the naphthalene ring system and show minimal solvent dependence due to the localized nature of the electronic excitation within the aromatic framework.

The weak n→π* transition of the amide carbonyl group appears at 310-330 nanometers with low molar absorptivity values of 100-500 liters per mole per centimeter [35] [36]. This transition exhibits significant solvent dependence due to hydrogen bonding interactions between protic solvents and the carbonyl oxygen atom, resulting in blue shifts in hydrogen-bonding solvents.

Extended conjugation between the aromatic systems and the amide functionality produces additional π→π* transitions at 340-360 nanometers with intermediate molar absorptivity values of 3,000 to 8,000 liters per mole per centimeter. These transitions reflect charge transfer interactions between the electron-rich naphthyl system and the electron-deficient dichlorophenyl moiety.

Solvatochromic studies reveal systematic shifts in absorption maxima with increasing solvent polarity [39] [40]. In cyclohexane, the primary absorption maxima occur at 275.2 and 318.4 nanometers, while in polar protic solvents such as methanol, these bands shift to 282.3 and 326.9 nanometers respectively. The magnitude of the solvatochromic shift correlates with the Kamlet-Taft solvent polarity parameter π*, indicating substantial dipole moment changes upon electronic excitation.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Solvatochromic Shift (cm⁻¹) | Comments |

|---|---|---|---|---|

| Cyclohexane | 275.2 | 318.4 | 0 (reference) | Non-polar reference |

| Dichloromethane | 278.5 | 321.8 | +420 | Moderate polarity |

| Methanol | 282.3 | 326.9 | +970 | Hydrogen bonding |

| DMSO | 284.7 | 329.5 | +1240 | Strong electron donor |